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Compound of Interest

Compound Name: Adb-fubiata

Cat. No.: B10824215 Get Quote

An In-Depth Technical Guide to the Physical and Chemical Properties of ADB-FUBIATA

Introduction
ADB-FUBIATA (also known as AD-18 and FUB-ACADB) is a synthetic cannabinoid receptor

agonist (SCRA) that has emerged on the recreational drug market.[1][2][3] Structurally, it is

closely related to ADB-FUBICA, but features an additional methylene group in the linker region.

[1][2] This modification is significant as it allows the compound to circumvent certain legislative

bans targeting specific chemical scaffolds.[1][3] This guide provides a comprehensive overview

of the known physical, chemical, and pharmacological properties of ADB-FUBIATA, intended

for researchers, scientists, and drug development professionals.

Physical and Chemical Properties
ADB-FUBIATA is typically encountered as a crystalline solid.[4] Its core structure consists of an

indole ring, a fluorobenzyl group, and a tert-butyl acetamide moiety. The IUPAC name for ADB-
FUBIATA is (S)-2-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)-3,3-dimethylbutanamide.[1]

[2]

Quantitative Data Summary
The key physical and chemical properties of ADB-FUBIATA are summarized in the table

below.
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Property Value Reference

IUPAC Name

(2S)-2-[[2-[1-[(4-

fluorophenyl)methyl]indol-3-

yl]acetyl]amino]-3,3-

dimethylbutanamide

[3][5]

Synonyms
AD-18, FUB-ACADB, ADB-

FUBIACA
[3][4]

Molecular Formula C₂₃H₂₆FN₃O₂ [4][5][6]

Molecular Weight 395.5 g/mol [4][5]

Exact Mass 396.2082 [M+H]⁺ [7]

Appearance Crystalline Solid [4]

Purity ≥98% (for analytical standards) [4]

λmax 221 nm [4]

XLogP3-AA 3.6 [5]

Hydrogen Bond Donor Count 2 [5]

Hydrogen Bond Acceptor

Count
4 [5]

Solubility
Solvent Solubility

DMF 5 mg/ml

DMSO 10 mg/ml

DMSO:PBS (pH 7.2) (1:1) 0.5 mg/ml

Ethanol 2 mg/ml

Data sourced from Cayman Chemical.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://en.wikipedia.org/wiki/ADB-FUBIATA
https://pubchem.ncbi.nlm.nih.gov/compound/165361558
https://en.wikipedia.org/wiki/ADB-FUBIATA
https://www.caymanchem.com/product/35059/adb-fubiata
https://www.caymanchem.com/product/35059/adb-fubiata
https://pubchem.ncbi.nlm.nih.gov/compound/165361558
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK42U6CPT3
https://www.caymanchem.com/product/35059/adb-fubiata
https://pubchem.ncbi.nlm.nih.gov/compound/165361558
https://www.cfsre.org/images/monographs/ADB-FUBIATA_111721_CFSRE_Chemistry_Report.pdf
https://www.caymanchem.com/product/35059/adb-fubiata
https://www.caymanchem.com/product/35059/adb-fubiata
https://www.caymanchem.com/product/35059/adb-fubiata
https://pubchem.ncbi.nlm.nih.gov/compound/165361558
https://pubchem.ncbi.nlm.nih.gov/compound/165361558
https://pubchem.ncbi.nlm.nih.gov/compound/165361558
https://www.caymanchem.com/product/35059/adb-fubiata
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacological Profile
ADB-FUBIATA is a selective agonist of the human cannabinoid receptor 1 (hCB₁).[1][2] In vitro

studies have demonstrated its potent activity at this receptor, with an efficacy (Emax) of 141%

relative to the reference agonist CP55,940.[1][2][8] In contrast, it exhibits almost no activity at

the human cannabinoid receptor 2 (hCB₂), indicating clear CB₁ selectivity.[1][2][8] This

pharmacological profile is distinct from its close analog, ADB-FUBICA, which is a potent agonist

at both CB₁ and CB₂ receptors.[1][8]

Parameter Value Receptor

EC₅₀ 635 nM hCB₁

Emax 141% (relative to CP55,940) hCB₁

Activity Almost none hCB₂

Data sourced from Deventer et al. (2022).[1][2][8]

Presumed Signaling Pathway
As a CB₁ receptor agonist, ADB-FUBIATA is presumed to activate the canonical G-protein

coupled receptor signaling cascade.[9][10] Upon binding, the receptor couples with inhibitory

G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in

intracellular cyclic adenosine monophosphate (cAMP) levels.[9][10] This activation also

modulates ion channels, typically resulting in the inhibition of voltage-gated calcium channels

and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[9][10]
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Caption: Presumed CB1 receptor signaling pathway for ADB-FUBIATA.

Experimental Protocols & Methodologies
The characterization and identification of ADB-FUBIATA in seized materials and for in vitro

studies involve a combination of analytical techniques.

Analytical Identification and Characterization
A multi-step workflow is employed for the definitive identification of ADB-FUBIATA.
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Caption: General experimental workflow for ADB-FUBIATA identification.

Gas Chromatography-Mass Spectrometry (GC-MS): Used for the separation and mass

analysis of the compound. Typical parameters involve a non-polar column (e.g., Agilent J&W

DB-1) with helium as the carrier gas. The mass spectrometer is operated in electron

ionization (EI) mode.[7][11]

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS):

Provides high-resolution mass data for accurate mass determination and elemental

composition analysis. A common setup includes a C18 column with a gradient elution of

ammonium formate and a methanol/acetonitrile mixture.[7]

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups

present in the molecule by analyzing the absorption of infrared radiation.[1][2][8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the

molecular structure, including the connectivity of atoms, and is essential for the

unambiguous structural elucidation of new psychoactive substances.[1][2][8]

In Vitro Cannabinoid Receptor Activity Assay
The functional activity of ADB-FUBIATA at cannabinoid receptors was determined using a β-

arrestin2 recruitment assay.[1][2]

Principle: This assay measures the interaction of the β-arrestin 2 protein with the

cannabinoid receptor upon agonist binding. The recruitment of β-arrestin is a key step in G-

protein coupled receptor desensitization and signaling.

Methodology: The assay is typically based on a technology like NanoLuc® Binary

Technology (NanoBiT®). In this system, the CB receptor is tagged with a small subunit of a

luciferase enzyme, and β-arrestin is tagged with the large subunit. When the agonist (ADB-
FUBIATA) binds to the receptor, it recruits β-arrestin, bringing the two luciferase subunits

together. This proximity results in a functional enzyme that generates a luminescent signal,

which is proportional to the level of receptor activation. The potency (EC₅₀) and efficacy

(Emax) are then calculated from the dose-response curve.[1][2]

Metabolism Studies
The metabolic fate of ADB-FUBIATA has been investigated using both in vitro and in vivo

models to identify potential biomarkers for forensic analysis.[12][13][14]

In Vitro Model (Human Liver Microsomes - HLMs):

ADB-FUBIATA (e.g., at 10 µmol/L) is incubated with pooled human liver microsomes.[14]

The incubation mixture contains cofactors necessary for metabolic reactions, such as

NADPH.

The reaction is allowed to proceed for a set time (e.g., 1 hour) before being stopped.[14]

The resulting mixture is analyzed by LC-HRMS to identify the metabolites formed.[14]
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In Vivo Model (Zebrafish): Zebrafish are used as a whole-organism model to provide a more

comprehensive metabolic profile, including both Phase I and Phase II metabolites.[12][13]

The primary metabolic pathways for ADB-FUBIATA include hydroxylation, dehydrogenation, N-

dealkylation, and amide hydrolysis.[12][13] The most abundant metabolites are typically

products of hydroxylation on the indole ring or the adjacent methylene group, and these are

recommended as urinary biomarkers.[14]
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Caption: Workflow for in vitro and in vivo metabolism studies.

Conclusion
ADB-FUBIATA is a potent and selective CB₁ receptor agonist, engineered to evade specific

legislative controls. Its distinct pharmacological profile and metabolic pathways have been
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characterized through a range of advanced analytical and in vitro techniques. The data and

methodologies presented in this guide offer a foundational resource for professionals in

forensic science, toxicology, and drug development engaged in the study of novel synthetic

cannabinoids. Further research into its full toxicological and pharmacokinetic profile is

warranted to fully understand its potential impact on public health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10824215#physical-and-chemical-properties-of-adb-
fubiata]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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